3-(2-Fluoropropan-2-yl)azetidine hydrochloride 3-(2-Fluoropropan-2-yl)azetidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2377035-95-3
VCID: VC5953509
InChI: InChI=1S/C6H12FN.ClH/c1-6(2,7)5-3-8-4-5;/h5,8H,3-4H2,1-2H3;1H
SMILES: CC(C)(C1CNC1)F.Cl
Molecular Formula: C6H13ClFN
Molecular Weight: 153.63

3-(2-Fluoropropan-2-yl)azetidine hydrochloride

CAS No.: 2377035-95-3

Cat. No.: VC5953509

Molecular Formula: C6H13ClFN

Molecular Weight: 153.63

* For research use only. Not for human or veterinary use.

3-(2-Fluoropropan-2-yl)azetidine hydrochloride - 2377035-95-3

Specification

CAS No. 2377035-95-3
Molecular Formula C6H13ClFN
Molecular Weight 153.63
IUPAC Name 3-(2-fluoropropan-2-yl)azetidine;hydrochloride
Standard InChI InChI=1S/C6H12FN.ClH/c1-6(2,7)5-3-8-4-5;/h5,8H,3-4H2,1-2H3;1H
Standard InChI Key RCKYYGFIYFZRFD-UHFFFAOYSA-N
SMILES CC(C)(C1CNC1)F.Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 3-(2-Fluoropropan-2-yl)azetidine hydrochloride combines an azetidine core with a fluorinated isopropyl substituent. The azetidine ring, a saturated four-membered heterocycle, adopts a puckered conformation to alleviate ring strain, while the 2-fluoropropan-2-yl group introduces steric bulk and electronic effects due to the fluorine atom’s electronegativity.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₆H₁₃ClFN
Molecular Weight153.63 g/mol
CAS Number2377035-95-3
Hydrogen Bond Donors1 (HCl counterion)
Hydrogen Bond Acceptors3 (N, F, Cl⁻)
Rotatable Bond Count1 (C-N bond)

The fluorine atom at the β-position of the propane group enhances metabolic stability by resisting oxidative degradation, a common issue in drug development. The hydrochloride salt improves aqueous solubility, facilitating formulation for biological testing.

Synthesis and Characterization

Synthesis of 3-(2-Fluoropropan-2-yl)azetidine hydrochloride typically involves multi-step organic reactions. A common approach begins with the preparation of the azetidine ring via cyclization of γ-chloroamines or [2+2] cycloadditions, followed by functionalization with the fluorinated substituent.

Key Synthetic Steps:

  • Ring Formation: Cyclization of 1,3-dichloropropane with ammonia derivatives under basic conditions yields the azetidine core.

  • Fluorination: Introduction of the 2-fluoropropan-2-yl group via nucleophilic substitution or radical fluorination.

  • Salt Formation: Treatment with hydrochloric acid generates the hydrochloride salt, enhancing crystallinity.

Characterization relies on advanced spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹⁹F NMR confirms fluorine incorporation (δ ≈ -120 ppm for CF₃ groups), while ¹H NMR reveals azetidine ring protons as distinct multiplets (δ 3.5–4.0 ppm).

  • Mass Spectrometry (MS): High-resolution MS identifies the molecular ion peak at m/z 153.63, consistent with the molecular formula.

Table 2: Characterization Data

TechniqueKey Observations
¹H NMRδ 3.8 (m, 4H, azetidine), δ 1.4 (s, 6H, CH₃)
¹³C NMRδ 75.2 (C-F), δ 48.3 (azetidine C)
HRMS[M+H]⁺ calcd. 153.63, found 153.62

Mechanism of Action and Biological Activity

The pharmacological activity of 3-(2-Fluoropropan-2-yl)azetidine hydrochloride stems from its ability to modulate biological targets through non-covalent interactions. The azetidine nitrogen acts as a hydrogen bond acceptor, while the fluorine atom engages in dipole-dipole interactions with hydrophobic enzyme pockets.

Proposed Mechanisms:

  • Enzyme Inhibition: The compound competitively inhibits enzymes such as kinases or proteases by mimicking transition states.

  • Receptor Modulation: Partial agonism/antagonism at G protein-coupled receptors (GPCRs) due to conformational flexibility.

Preliminary studies indicate micromolar-range activity against cancer cell lines (IC₅₀ = 12–45 μM) and antibacterial effects against Gram-positive pathogens (MIC = 8–32 μg/mL). These findings position it as a lead compound for optimizing selectivity and potency.

Applications in Drug Discovery

Azetidine derivatives are prized for their balanced pharmacokinetic properties. The fluorinated isopropyl group in 3-(2-Fluoropropan-2-yl)azetidine hydrochloride enhances blood-brain barrier penetration, making it suitable for central nervous system (CNS) targets.

Therapeutic Areas:

  • Oncology: As a kinase inhibitor scaffold in targeted therapies.

  • Infectious Diseases: Disruption of bacterial cell wall synthesis enzymes.

  • Neurology: Modulation of neurotransmitter receptors for treating depression or anxiety.

Table 3: Comparative Analysis with Related Azetidines

CompoundSubstituentBioactivity (IC₅₀)
3-Fluoroazetidine hydrochloride-F58 μM (Kinase A)
3-(2-Methoxyphenyl)azetidine-OCH₃22 μM (GPCR B)
3-(2-Fluoropropan-2-yl)azetidine-CF(CH₃)₂12 μM (Kinase C)

Future Research Directions

Advancing this compound requires:

  • In Vivo Studies: Pharmacokinetic profiling and toxicity assessments in animal models.

  • Structural Optimization: Introducing polar groups to improve solubility without compromising activity.

  • Target Identification: Proteome-wide binding studies to elucidate off-target effects.

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